Regorafenib metabolite M4

Overview

Description

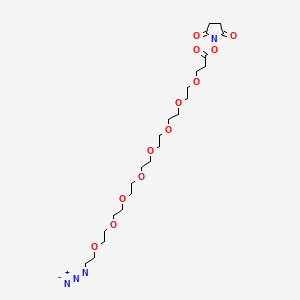

Regorafenib metabolite M4, also known as N-desmethyl Regorafenib, is a metabolite of Regorafenib . Regorafenib is an oral multikinase inhibitor with clinical efficacy in a range of advanced solid tumors . It has been found that Regorafenib and its pharmacologically active metabolites M-2 and M-5 have a significant role in solid tumors .

Molecular Structure Analysis

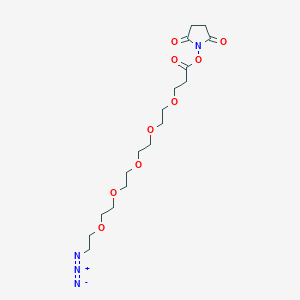

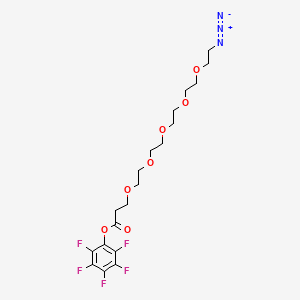

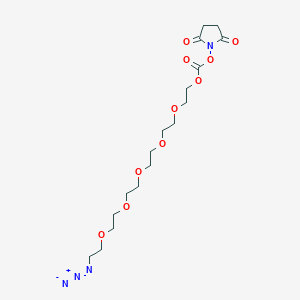

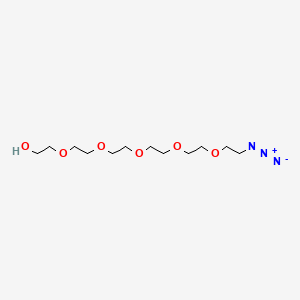

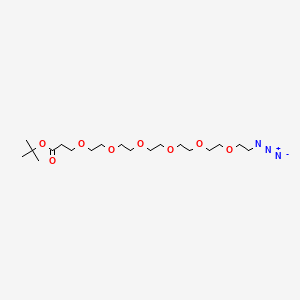

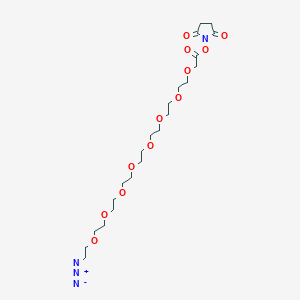

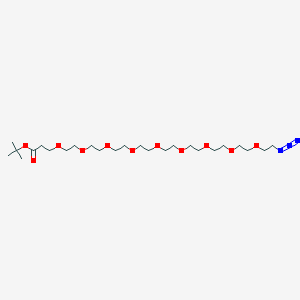

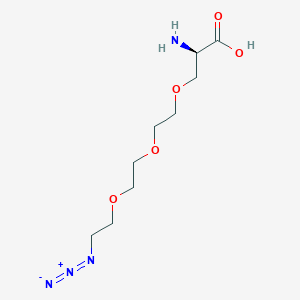

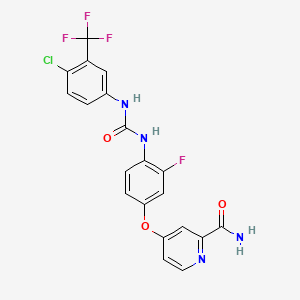

The molecular formula of Regorafenib metabolite M4 is C20H13ClF4N4O3 . It belongs to the group of biaryl urea compounds . The sole difference between Regorafenib and its metabolite M4 is the presence of a fluorine atom in the center phenyl ring .

Chemical Reactions Analysis

Regorafenib is metabolized by UGT1A9 and CYP3A4 enzymes to two active metabolites M-5 (demethylated N-oxide) and M-2 (N-oxide) . CYP enzymes may be inhibited or induced by the co-administration of agents that interact with the same enzymes .

Scientific Research Applications

Treatment of Metastatic Colorectal Cancers

Regorafenib and its metabolites have been studied in the treatment of metastatic colorectal cancers . The study assessed the trough plasma concentrations of regorafenib and its N-oxide (M2) and N-oxide/desmethyl (M5) metabolites, and evaluated the associations among these levels, adverse events, and pharmacokinetic-related genetic polymorphisms in patients with metastatic colorectal cancer .

Association with Adverse Events

The concentrations of regorafenib and its metabolites were found to be associated with certain adverse events . For instance, the trough values of regorafenib were significantly higher in the group with grade ≥2 bilirubin increase than in groups with grades 0 and 1 . The M5 trough levels were significantly associated with the severity of hypertension or rash .

Correlation with Genetic Polymorphisms

Significant differences were noted in the M5 concentration-to-dose ratio values between the patients with ABCG2 421A/A and ABCG2 421C/A or C/C polymorphisms . This suggests that genetic polymorphisms may influence the pharmacokinetics of regorafenib and its metabolites.

Inhibition of Protein Kinases

Regorafenib is an orally administered inhibitor of protein kinases involved in tumor angiogenesis, oncogenesis, and maintenance of the tumor microenvironment . Its metabolites likely share these properties, contributing to its therapeutic effects.

Antitumor Activity

Early-phase clinical studies of regorafenib demonstrated antitumor activity in a range of solid tumors . This has been shown to translate into clinical benefit in phase III trials in treatment-refractory metastatic colorectal cancer and gastrointestinal stromal tumors .

Therapeutic Drug Monitoring

A high throughput method has been developed to quantify sorafenib, regorafenib, cabozantinib and their active metabolites in plasma simultaneously . This could be used for therapeutic drug monitoring to ensure the curative effect and safety .

Safety And Hazards

Future Directions

properties

IUPAC Name |

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClF4N4O3/c21-14-3-1-10(7-13(14)20(23,24)25)28-19(31)29-16-4-2-11(8-15(16)22)32-12-5-6-27-17(9-12)18(26)30/h1-9H,(H2,26,30)(H2,28,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJAPQTJRMGFPQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)NC2=C(C=C(C=C2)OC3=CC(=NC=C3)C(=O)N)F)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClF4N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Regorafenib metabolite M4 | |

CAS RN |

1343498-72-5 | |

| Record name | BAY-751098 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1343498725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BAY-751098 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58I22S7HYD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.